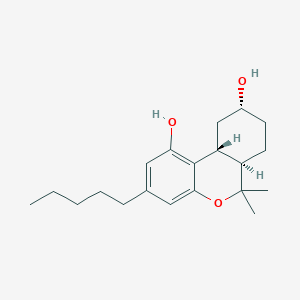
(+/-)-9-nor-9beta-hydroxy Hexahydrocannabinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-9-nor-9beta-hydroxy Hexahydrocannabinol is a semi-synthetic cannabinoid derived from the hydrogenation of tetrahydrocannabinol (THC). It is structurally similar to THC but has distinct chemical properties and biological effects. This compound has gained attention due to its potential therapeutic applications and its presence in various cannabis-related products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-9-nor-9beta-hydroxy Hexahydrocannabinol typically involves the hydrogenation of THC. The process begins with the acid-catalyzed cyclization of cannabidiol (CBD) to produce delta-8-tetrahydrocannabinol (Δ8-THC). This intermediate is then subjected to catalytic hydrogenation to yield this compound . The reaction conditions often include the use of palladium or platinum catalysts under hydrogen gas at elevated pressures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(+/-)-9-nor-9beta-hydroxy Hexahydrocannabinol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties .
Scientific Research Applications
(+/-)-9-nor-9beta-hydroxy Hexahydrocannabinol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (+/-)-9-nor-9beta-hydroxy Hexahydrocannabinol involves its interaction with cannabinoid receptors, primarily CB1 and CB2. Upon binding to these receptors, the compound modulates the release of neurotransmitters and influences various signaling pathways. This interaction results in effects such as analgesia, anti-inflammatory responses, and potential psychoactive effects .
Comparison with Similar Compounds
Similar Compounds
Delta-9-tetrahydrocannabinol (Δ9-THC): The primary psychoactive component of cannabis.
Delta-8-tetrahydrocannabinol (Δ8-THC): A less potent isomer of THC.
Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic properties
Uniqueness
(+/-)-9-nor-9beta-hydroxy Hexahydrocannabinol is unique due to its semi-synthetic nature and distinct chemical structure. Unlike its natural counterparts, it offers greater chemical stability and can be produced in a controlled manner. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(6aR,9R,10aR)-6,6-dimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol |
InChI |
InChI=1S/C20H30O3/c1-4-5-6-7-13-10-17(22)19-15-12-14(21)8-9-16(15)20(2,3)23-18(19)11-13/h10-11,14-16,21-22H,4-9,12H2,1-3H3/t14-,15-,16-/m1/s1 |
InChI Key |
AAIHVZNCFQTVCA-BZUAXINKSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3C[C@@H](CC[C@H]3C(OC2=C1)(C)C)O)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















